N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide
Description
N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as methoxyphenyl, cyclopropyl, and benzamide adds to its chemical diversity and reactivity.
Properties
IUPAC Name |
N-cyclopropyl-4-[[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S/c1-36-22-6-4-5-21(15-22)29-25(33)17-37-28-31-24-8-3-2-7-23(24)27(35)32(28)16-18-9-11-19(12-10-18)26(34)30-20-13-14-20/h2-12,15,20H,13-14,16-17H2,1H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEXHPDYAJXYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, where a methoxy-substituted aniline reacts with an electrophilic quinazoline intermediate.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the Benzamide Moiety: The benzamide moiety can be formed through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, leading to the formation of quinazoline N-oxides or sulfoxides.
Reduction: Reduction reactions can target the quinazoline core or the benzamide moiety, potentially leading to the formation of dihydroquinazolines or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Scientific Research Applications
N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may serve as a probe to study biological processes involving quinazoline derivatives.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy, such as cancer and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-cyclopropyl-3-methoxybenzamide: This compound shares the cyclopropyl and methoxybenzamide moieties but differs in the presence of a bromine atom.
N,N-Dimethylbenzamide: This simpler benzamide derivative lacks the quinazoline core and other functional groups present in the target compound.
Uniqueness
N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is unique due to its complex structure, which combines multiple functional groups and a quinazoline core
Biological Activity
N-cyclopropyl-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A cyclopropyl group which is known for enhancing the bioactivity of various pharmaceuticals.
- A dihydroquinazolin moiety that has been associated with diverse pharmacological effects.
- A methoxyphenyl group that may contribute to its interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing quinazoline structures have demonstrated potent inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Compound A | 0.5 | EGFR | |
| Compound B | 1.2 | BRAF | |
| N-cyclopropyl derivative | 0.8 | p38 MAPK |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through various models. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses.
Case Study: Inhibition of Cytokine Production
In a controlled study, N-cyclopropyl derivatives were shown to reduce the secretion of TNF-alpha and IL-6 in LPS-stimulated macrophages by approximately 70% at a concentration of 10 µM.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound acts as a selective inhibitor of p38 MAPK, a key kinase involved in inflammatory responses and cancer progression.
- Interaction with Receptors : It may bind to specific receptors involved in cell signaling pathways, altering their activity and leading to reduced cell proliferation.
- Modulation of Gene Expression : By influencing transcription factors associated with inflammation and tumorigenesis, the compound can downregulate harmful gene expressions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
